Bupivacaine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile
Bupivacaine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile
Abstract: Bupivacaine hydrochloride monohydrate is a long-acting local anesthetic of the amino-amide class, widely utilized for surgical anesthesia and pain management. Its clinical efficacy, including onset and duration of action, is intrinsically linked to its core physicochemical properties. This technical guide provides an in-depth analysis of these properties, including molecular structure, solubility, pKa, melting point, and partition coefficient. Detailed experimental protocols for determining these parameters are outlined, and the relationship between the drug's chemical characteristics and its pharmacological mechanism of action is explored through diagrams and discussion. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.
Chemical and Physical Properties
Bupivacaine hydrochloride monohydrate is chemically designated as (±)-1-Butyl-2´,6´-pipecoloxylidide monohydrochloride, monohydrate.[1] It is a white crystalline powder.[1][2] The presence of a chiral carbon results in two enantiomers, with the S-(-)-enantiomer (Levobupivacaine) exhibiting a safer clinical profile, particularly concerning cardiotoxicity.[3]
Tabulated Physicochemical Data
The quantitative physicochemical parameters of bupivacaine hydrochloride monohydrate are summarized in the tables below for clarity and comparative analysis.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₈N₂O·HCl·H₂O | [4] |
| Molecular Weight | 342.90 g/mol | [4] |
| CAS Number | 73360-54-0 | [2] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | ~254-259 °C (with decomposition) | [2] |
| pKa | ~8.1 | [5] |
| pH (in solution) | 4.5 - 6.0 | [4] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Soluble / Freely Soluble (e.g., 10 mg/mL) | [1][4][6] |
| Ethanol (95%) | Freely Soluble | [1][7] |
| DMSO | Soluble (e.g., 20 mg/mL) | [6] |
| Chloroform | Slightly Soluble | [1][6] |
| Acetone | Slightly Soluble | [1][6] |
Table 3: Partition Coefficients
| Parameter | Value | Notes | Reference(s) |
| Log P (octanol/water) | 3.41 | Represents the lipophilicity of the non-ionized base form. | [8] |
| Log D at pH 7.4 | 2.63 | Represents the effective lipophilicity at physiological pH. | [8] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is critical. The following sections outline the standard methodologies for key parameters.
Determination of Melting Point
The melting point is a crucial indicator of purity and identity. Method: Differential Scanning Calorimetry (DSC) DSC measures the heat flow required to raise a sample's temperature compared to a reference.[9]
-
Principle: An endothermic peak is observed as the substance absorbs energy to transition from a solid to a liquid state. The peak of this curve corresponds to the melting point.[10]
-
Protocol Outline:
-
Calibration: Calibrate the instrument using a standard with a known melting point (e.g., indium).[11]
-
Sample Preparation: Accurately weigh 2-10 mg of bupivacaine HCl monohydrate into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.[11]
-
Analysis: Place both pans in the DSC cell. Heat the samples at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: Record the heat flow versus temperature. The onset and peak of the endothermic event are analyzed to determine the melting range and point.[11] Endothermic dehydration is typically observed between 73-150 °C, followed by phase transformations of the anhydrous form before melting.[12]
-
Determination of pKa
The pKa dictates the degree of ionization at a given pH, which is vital for solubility, membrane permeation, and receptor binding. Method: Potentiometric Titration
-
Principle: A solution of the drug is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.
-
Protocol Outline:
-
Solution Preparation: Dissolve a precisely weighed amount of bupivacaine HCl monohydrate in deionized water or a suitable co-solvent system.
-
Titration: Place the solution in a thermostated vessel and titrate with a standardized solution of NaOH while continuously monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
-
Determination of Solubility
Method: Shake-Flask Method (OECD Guideline 105) This is the gold standard for determining the solubility of a substance in a given solvent.[13][14]
-
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the supernatant is then measured.[14][15]
-
Protocol Outline:
-
Preparation: Add an excess amount of bupivacaine HCl monohydrate to several flasks containing the solvent of interest (e.g., purified water).[15]
-
Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of bupivacaine in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[15][16]
-
Determination of Partition Coefficient (Log P)
Method: HPLC Method (OECD Guideline 117) The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity. The HPLC method is an indirect but rapid and reliable way to estimate Log P.[17][18]
-
Principle: The retention time of a substance on a reverse-phase HPLC column (e.g., C18) is proportional to its lipophilicity. By calibrating the system with compounds of known Log P values, the Log P of the test substance can be determined by interpolation.[19][20]
-
Protocol Outline:
-
System Setup: Use a reverse-phase C18 column with an isocratic mobile phase, typically a methanol/water mixture.
-
Calibration: Inject a series of standard compounds with well-documented Log P values that bracket the expected Log P of bupivacaine. Record their retention times (t_R_).
-
Analysis: Dissolve bupivacaine in the mobile phase and inject it into the HPLC system to determine its retention time.
-
Calculation: Calculate the capacity factor (k) for each standard and for bupivacaine. Plot log(k) versus the known Log P values of the standards to create a calibration curve. Determine the Log P of bupivacaine from this curve using its calculated log(k).
-
Structural and Polymorphic Analysis
Method: Powder X-Ray Diffraction (PXRD) PXRD is a primary technique for identifying the crystal form and assessing the crystallinity of a solid material.[21]
-
Principle: A crystalline substance diffracts an X-ray beam at specific angles (2θ), producing a unique diffraction pattern that serves as a fingerprint for its crystal lattice structure.[22]
-
Protocol Outline:
-
Sample Preparation: Gently pack the bupivacaine HCl monohydrate powder into a sample holder.
-
Data Acquisition: Place the sample in the diffractometer. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu-Kα radiation).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns to confirm the crystalline form.[12][23]
-
Mechanism of Action
The primary mechanism of action for bupivacaine is the blockade of voltage-gated sodium channels in the neuronal membrane.[24][25] By binding to the intracellular portion of the channel, bupivacaine stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[26][27] This reversibly interrupts nerve signal transmission, leading to a loss of sensation.[25] Bupivacaine also exhibits effects on other ion channels, including potassium (K⁺) and calcium (Ca²⁺) channels, which may contribute to both its anesthetic properties and its toxicity profile.[26]
Caption: Bupivacaine's primary mechanism of action.
Experimental Workflow Example
The following diagram illustrates a typical workflow for determining water solubility via the shake-flask method.
Caption: Workflow for solubility determination.
Relationship Between Physicochemical Properties and Pharmacological Activity
The clinical performance of a local anesthetic is directly governed by its physicochemical properties.
-
pKa: The pKa of ~8.1 means that at physiological pH (7.4), a larger fraction of bupivacaine exists in the ionized, cationic form compared to the un-ionized base. Since the un-ionized form is required to diffuse across the nerve membrane, this higher pKa contributes to a relatively slower onset of action compared to agents like lidocaine (pKa ~7.8).[5]
-
Lipid Solubility (Log P): Bupivacaine is highly lipid-soluble (Log P = 3.41).[8] This high lipophilicity enhances its ability to penetrate the lipid-rich nerve membrane and contributes to its high anesthetic potency.[28]
-
Protein Binding: Bupivacaine is highly protein-bound in plasma (>95%).[3] This property, linked to its lipophilicity, helps to localize the drug at the site of action and slows its clearance, resulting in a long duration of action.[28]
Caption: Physicochemical properties and their clinical effects.
Stability Profile
Stability is a critical parameter for formulation and storage. Stability-indicating HPLC methods are commonly employed to assess the degradation of bupivacaine under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and light).[29][30] Studies have shown that bupivacaine hydrochloride is stable in solutions like 0.9% sodium chloride when stored in polypropylene syringes for extended periods (e.g., over 30 days) at both refrigerated and room temperatures.[31] It is also physically compatible and chemically stable when mixed with other analgesics like hydromorphone for co-administration.[32] However, solutions containing epinephrine should not be autoclaved and should be protected from light.[1]
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